molecular formula C10H10F2O4 B3000489 5-(Difluoromethyl)-2,3-dimethoxybenzoic acid CAS No. 1782491-87-5

5-(Difluoromethyl)-2,3-dimethoxybenzoic acid

Cat. No.: B3000489
CAS No.: 1782491-87-5
M. Wt: 232.183
InChI Key: URZKPPBGJUBTSB-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2,3-dimethoxybenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl and dimethoxy groups

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

The mechanism by which 5-(Difluoromethyl)-2,3-dimethoxybenzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by mimicking hydrogen bond donors and increasing lipophilicity . Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .

Properties

IUPAC Name

5-(difluoromethyl)-2,3-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-7-4-5(9(11)12)3-6(10(13)14)8(7)16-2/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZKPPBGJUBTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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